Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h4-5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUVPMSTABGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NCC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Various methods have been reported, including:
- Cyclization Reactions : Utilizing amino acids and aldehydes to form the pyrrolidine structure.
- Functionalization : Modifying the carboxylate group to enhance biological activity or solubility.
The structural integrity of this compound is critical for its biological activity, with the pyrrolidine ring contributing significantly to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Compounds in the pyrrolo[2,3-b]pyridine class have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives have been developed that effectively inhibit FGFR signaling pathways, leading to reduced tumor growth in preclinical models .
- Anticonvulsant Activity : Studies have demonstrated that certain derivatives possess anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing efficacy in reducing inflammation in various models .
Case Study 1: Anticancer Activity
A study published by researchers from El-Menoufia University focused on synthesizing novel pyrrolo[2,3-b]pyridine derivatives. These derivatives were tested for their activity against cancer cell lines. Results indicated that specific modifications to the methyl group significantly enhanced their inhibitory effects on FGFRs, suggesting a viable pathway for developing new cancer therapies .
Case Study 2: Anticonvulsant Properties
In another investigation, a series of methyl pyrrolo derivatives were assessed for their anticonvulsant activities using standard animal models. The findings revealed that several compounds exhibited significant protective effects against induced seizures, indicating their potential as new anticonvulsant agents .
Case Study 3: Anti-inflammatory Applications
Research conducted on the anti-inflammatory properties of this compound showed promising results in reducing markers of inflammation in vitro. The study emphasized the potential for these compounds to be used in treating inflammatory diseases such as rheumatoid arthritis and others .
Comparative Data Table
Mechanism of Action
The mechanism of action of methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
| Property | Target Compound | 2-Oxo Analog | 4-Fluoro Analog | Sulfonated Analog |
|---|---|---|---|---|
| Water Solubility | Low | Very low | Low | Very low |
| LogP (Predicted) | ~1.5 | ~1.2 | ~2.0 | ~2.8 |
| Melting Point | Not reported | >250°C | ~200°C | ~180°C |
Key Research Findings
- Synthetic Versatility : The pyrrolopyridine core is amenable to diverse modifications, enabling rapid generation of libraries for drug discovery .
- Biological Relevance : Derivatives with electron-withdrawing groups (e.g., sulfonyl, fluoro) show enhanced target binding and stability in pharmacokinetic studies .
- Limitations : The dihydro structure in the target compound may reduce metabolic stability compared to fully aromatic analogs, limiting its utility in systemic therapies .
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and neuroprotective effects, based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₉H₈N₂O₃
- CAS Number : 1190311-14-8
This compound belongs to the pyrrolo[2,3-b]pyridine class, which is known for diverse biological activities.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-b]pyridine derivatives. For instance:
- Mechanism : These compounds exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In a study involving human cancer cell lines (MCF-7 and H460), derivatives of pyrrolo[2,3-b]pyridine showed significant cytotoxicity with IC50 values ranging from 4.5 to 9.5 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrolo[2,3-b]pyridine Derivative A | MCF-7 | 4.5 |
| Pyrrolo[2,3-b]pyridine Derivative B | H460 | 9.5 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Activity Against Mycobacterium tuberculosis : Certain derivatives demonstrated significant activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) below 25 µM .
- In Vitro Studies : Compounds were tested against various bacterial strains and exhibited good antibacterial activity with MIC values significantly lower than standard antibiotics.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Pyrrolo[2,3-b]pyridine Derivative C | M. tuberculosis | <25 |
| Pyrrolo[2,3-b]pyridine Derivative D | E. coli | <15 |
3. Neuroprotective Effects
Research indicates that derivatives of this compound may offer neuroprotective benefits:
- Mechanism : The neuroprotective activity is attributed to the modulation of neurotransmitter levels and reduction of oxidative stress.
- Case Study : In animal models, administration of these compounds improved cognitive functions and reduced neuronal damage in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents at specific positions on the pyrrole or pyridine rings can enhance potency.
- Hydrophobic Interactions : Larger hydrophobic groups at certain positions increase binding affinity to target enzymes or receptors.
Q & A
Q. What are the established synthetic routes for Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how is purity optimized?
Methodological Answer: The compound is synthesized via multi-step reactions, often starting with cyclization of pyridine derivatives with amines. A common approach involves Friedlander condensation using Lewis acids (e.g., AlCl₃) to form the pyrrolopyridine core, followed by esterification. For example, cyclization of enamino γ-lactams with ethyl 3-oxobutanoate yields 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate intermediates . Purity is ensured through recrystallization or column chromatography, with solvent systems like ethyl acetate/hexane (1:3 v/v) used for crystallization .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyrrolopyridine scaffold and substituent positions (e.g., methyl ester at C5).
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ at m/z 179.08 for C₉H₁₀N₂O₂).
- X-ray Crystallography: Resolves 3D conformation, particularly the dihedral angle between pyrrole and pyridine rings .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, H460) to measure IC₅₀ values.
- Antimicrobial: Broth microdilution for MIC determination against Mycobacterium tuberculosis or E. coli.
- Kinase Inhibition: FGFR1/2/3 enzymatic assays with ATP competition protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance biological potency?
Methodological Answer: Key modifications include:
- Substituent Effects: Adding electron-withdrawing groups (e.g., -Cl, -CF₃) at C4 increases FGFR inhibition (IC₅₀ improves from 9.5 µM to 2.1 µM).
- Hydrophobic Interactions: Bulky substituents at C3 enhance binding to kinase hydrophobic pockets.
- Solubility Optimization: Replacing methyl ester with carboxylate improves aqueous solubility for in vivo studies.
| Derivative | Substituent | IC₅₀ (µM, FGFR1) |
|---|---|---|
| Parent | -H | 9.5 |
| 4-Cl | -Cl | 2.1 |
| 3-CF₃ | -CF₃ | 1.8 |
Data adapted from preclinical kinase studies .
Q. How to address contradictory reports on anticancer vs. neuroprotective activities?
Methodological Answer: Contradictions arise from divergent molecular targets:
- Anticancer Mechanism: FGFR inhibition induces apoptosis via caspase-3 activation.
- Neuroprotection: Reduces oxidative stress via Nrf2 pathway upregulation.
Validation Strategy: - Use isoform-specific FGFR knockouts in cell models to isolate pathways.
- Conduct dual-activity assays (e.g., measure ROS reduction and FGFR inhibition in the same model) .
Q. What strategies resolve low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization: Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions.
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hrs to 2 hrs, improving yield from 48% to 72% .
- Flow Chemistry: Enhances heat/mass transfer for cyclization steps, achieving >85% purity without chromatography .
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization: Target LogP 2–3 via substituent tuning (e.g., replace methyl ester with tert-butyl for increased lipophilicity).
- P-glycoprotein Evasion: Avoid hydrogen bond donors (e.g., -OH, -NH₂) to reduce efflux.
- In Silico Modeling: Use tools like SwissADME to predict BBB permeability .
Data Contradiction Analysis
Q. Why do some studies report high anticonvulsant activity while others show minimal effects?
Methodological Answer: Discrepancies stem from:
- Animal Models: Differences in seizure induction (e.g., pentylenetetrazole vs. maximal electroshock).
- Dosage Regimens: Suboptimal dosing (e.g., 50 mg/kg vs. 100 mg/kg) in rodent studies.
- Metabolic Stability: Rapid hepatic clearance in certain species reduces bioavailability.
Resolution: Standardize protocols using NIH/NINDS guidelines and include pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
